molecular formula C20H40O4 B14079199 2-Dodecyl-1,4,7,10-tetraoxacyclododecane CAS No. 102725-12-2

2-Dodecyl-1,4,7,10-tetraoxacyclododecane

Cat. No.: B14079199
CAS No.: 102725-12-2
M. Wt: 344.5 g/mol
InChI Key: RRYFEEHCAUSEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecyl-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications .

Preparation Methods

The synthesis of 2-Dodecyl-1,4,7,10-tetraoxacyclododecane typically involves the reaction of 1,4,7,10-tetraoxacyclododecane with a dodecyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Dodecyl-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with metal ions such as sodium, potassium, and calcium.

    Substitution Reactions: The ether groups in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of ether groups suggests potential reactivity under strong oxidative or reductive conditions.

Scientific Research Applications

2-Dodecyl-1,4,7,10-tetraoxacyclododecane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2-Dodecyl-1,4,7,10-tetraoxacyclododecane exerts its effects is through the formation of stable complexes with metal ions. The ether oxygen atoms in the compound’s ring structure coordinate with metal ions, stabilizing them and facilitating their transport or separation. This complexation can affect various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

2-Dodecyl-1,4,7,10-tetraoxacyclododecane can be compared with other crown ethers such as:

This compound is unique due to its specific ring size and the presence of a dodecyl group, which can influence its solubility and complexation properties.

Properties

CAS No.

102725-12-2

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

2-dodecyl-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-23-16-15-21-13-14-22-17-18-24-20/h20H,2-19H2,1H3

InChI Key

RRYFEEHCAUSEFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1COCCOCCOCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.